Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)

tert-butyl cis-3-hydroxycyclobutanecarboxylate structure
939768-64-6 structure
Nome del prodotto:tert-butyl cis-3-hydroxycyclobutanecarboxylate
Numero CAS:939768-64-6
MF:C9H16O3
MW:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438

tert-butyl cis-3-hydroxycyclobutanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • cis-tert-butyl 3-hydroxycyclobutanecarboxylate
    • tert-butyl 3-hydroxycyclobutane-1-carboxylate
    • 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
    • cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
    • tert-butyl cis-3-hydroxycyclobutanecarboxylate
    • J-525036
    • J-520096
    • TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • SY286814
    • SY358218
    • t-Butyl 3-hydroxycyclobutanecarboxylate
    • SCHEMBL2342365
    • TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • 1311166-10-5
    • MFCD20259658
    • tert-butyl 3-hydroxycyclobutanecarboxylate
    • SB84420
    • 939768-64-6
    • MFCD20257857
    • 1-Boc-3-Hydroxycyclobutane
    • BS-43523
    • Z1278923948
    • A903387
    • TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • AT10117
    • 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
    • SCHEMBL12391593
    • AM10882
    • SY346115
    • 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
    • AT10119
    • trans-tert-butyl 3-hydroxycyclobutanecarboxylate
    • AKOS032947427
    • DTXSID10726840
    • 1311158-43-6
    • tert-butyl trans-3-hydroxycyclobutanecarboxylate
    • TYVLAZGEMLWPQS-UHFFFAOYSA-N
    • CS-0159501
    • PS-17517
    • TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • EN300-6748962
    • SCHEMBL1965621
    • t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
    • MFCD20259656
    • EN300-1721665
    • FT-0710627
    • CS-0159774
    • AT10050
    • SCHEMBL3958434
    • DB-297115
    • DB-299322
    • DA-46194
    • SCHEMBL25961268
    • MDL: MFCD20259656
    • Inchi: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
    • Chiave InChI: TYVLAZGEMLWPQS-UHFFFAOYSA-N
    • Sorrisi: OC1CC(C(=O)OC(C)(C)C)C1

Proprietà calcolate

  • Massa esatta: 172.109944368g/mol
  • Massa monoisotopica: 172.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 0.9

tert-butyl cis-3-hydroxycyclobutanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS122124-500MG
tert-butyl cis-3-hydroxycyclobutanecarboxylate
939768-64-6 95%
500MG
¥ 1,386.00 2023-04-03
eNovation Chemicals LLC
Y0979962-5g
Cis-tert-butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
5g
$700 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230141-1g
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate
939768-64-6 98%
1g
¥556.00 2024-04-24
Chemenu
CM202687-1g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
1g
$729 2021-06-15
ChemScence
CS-0159501-5g
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate
939768-64-6
5g
$700.0 2022-04-26
Enamine
EN300-6748962-2.5g
rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate
939768-64-6 95.0%
2.5g
$102.0 2025-03-21
Chemenu
CM202687-1g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
1g
$153 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230141-250mg
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate
939768-64-6 98%
250mg
¥182.00 2024-04-24
Chemenu
CM202687-250mg
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
250mg
$57 2024-07-19
Enamine
EN300-6748962-0.05g
rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate
939768-64-6 95.0%
0.05g
$19.0 2025-03-21

tert-butyl cis-3-hydroxycyclobutanecarboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  30 min, 0 °C
Riferimento
Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  1 h, 0 °C
Riferimento
Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ;  30 min, 0 °C
Riferimento
Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  rt → 5 °C; 15 min, 5 °C
Riferimento
Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, rt
Riferimento
Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 30 °C; 2 h, rt
Riferimento
Preparation of oxadiazole compounds as S1P receptor agonists and antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 Reagents: Water
Riferimento
Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Riferimento
Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis
, China, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, 0 °C
Riferimento
Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 30 °C; 2 h, rt
Riferimento
Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  < 10 °C; 1 h, < 10 °C
Riferimento
Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists
Lukin, Kirill; Kishore, Vimal; Gordon, Thomas, Organic Process Research & Development, 2013, 17(4), 666-671

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 12 h, rt
Riferimento
3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties
Demchuk, Oleksandr P.; Bobovskyi, Bohdan V.; Vashchenko, Bohdan V.; Hryshchuk, Oleksandr V.; Skreminskyi, Artem; et al, European Journal of Organic Chemistry, 2023, 26(24),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 2 h, 0 °C
Riferimento
Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation
, World Intellectual Property Organization, , ,

tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials

tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products

tert-butyl cis-3-hydroxycyclobutanecarboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
A903387
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):156.0/545.0